Histamine, 2,5-dibromo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

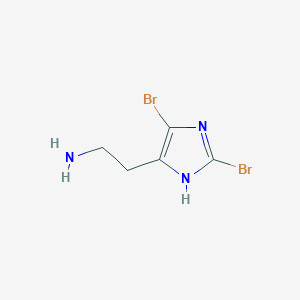

2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-dibromoimidazole with ethylenediamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain high-purity 2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine .

Chemical Reactions Analysis

Reductive Debromination

Reductive debromination occurs under specific conditions, often involving nucleophilic agents. For example:

-

Reagents : Dry tetramethylammonium fluoride (TMAF) in polar aprotic solvents (e.g., DMSO, DMAc).

-

Conditions : 100°C for 3 hours.

-

Products : Hydrodebromination leads to regioselective loss of bromine atoms. In DMSO, this reaction produced 1-methyl-4,5-dibromo-2-fluoroimidazole (2% yield) alongside debrominated isomers (e.g., 2,4-dibromo-1-methylimidazole and 4,5-dibromo-1-methylimidazole ) .

-

Mechanism : Solvent participation (e.g., DMSO acts as a proton source), confirmed via deuterium-labeling experiments in d-DMSO .

Table 1: Debromination in Different Solvents

| Solvent | Starting Material (%) | Product 2 (%) | Product 3 (%) | Product 4 (%) |

|---|---|---|---|---|

| DMSO | 38 | 1 | 43 | 16 |

| DMAc | Similar to DMSO | <1 | 45 | 18 |

Nucleophilic Substitution

The bromine atoms at positions 2 and 5 enable nucleophilic substitution reactions:

-

Fluorination : Reaction with TMAF yields 2-fluoroimidazole derivatives (e.g., 1-methyl-4,5-dibromo-2-fluoroimidazole ) .

-

Amination : Substitution with amines (e.g., taurine) under basic conditions forms aminoimidazoles , as seen in the synthesis of brominated marine alkaloids .

Table 2: Substitution Reactions

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-Dibromoimidazole | TMAF | 2-Fluoro-4,5-dibromoimidazole | 1–2 | |

| 2,5-Dibromoimidazole | Taurine/Activated Carbon | Brominated carbamate derivatives | 4–5 |

Oxidative Reactions

Brominated imidazoles undergo oxidative transformations in biological and synthetic contexts:

-

Biological Bromination : Eosinophil peroxidases generate 3-bromotyrosine and 3,5-dibromotyrosine via brominating oxidants (HOBr), suggesting potential oxidative pathways for brominated histamine derivatives in vivo .

-

Air Oxidation : Exposure to air in aqueous media leads to partial decomposition, forming α-hydroxy-2-aminoimidazolinone derivatives .

Coupling Reactions

Bromine atoms facilitate cross-coupling reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with boronic acids could yield biaryl derivatives (hypothesized based on imidazole chemistry in ).

-

Etherification : Reaction with glycol monomethyl ether in the presence of phosphorus tribromide forms ether-linked thiophene derivatives , as demonstrated in analogous dibromothiophene syntheses .

Stability and Degradation

-

Acid Stability : Stable under trifluoroacetic acid (TFA) treatment during deprotection steps, as shown in the synthesis of mauritamide B .

-

Thermal Stability : Decomposes at elevated temperatures (>100°C) in aprotic solvents, leading to hydrodebromination .

Key Research Findings

-

Regioselectivity : Bromine at position 2 is more reactive toward nucleophilic substitution than position 5 due to electronic effects of the imidazole ring .

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance debromination yields compared to nonpolar solvents .

-

Biological Relevance : Brominated histamine derivatives are precursors to bioactive marine alkaloids (e.g., clathrodin) with antimicrobial properties .

Scientific Research Applications

2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms may enhance the compound’s ability to form strong interactions with these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

2-(2,4-dichloro-1H-imidazol-5-yl)ethan-1-amine: Similar structure but with chlorine atoms instead of bromine.

2-(2,4-difluoro-1H-imidazol-5-yl)ethan-1-amine: Contains fluorine atoms instead of bromine.

2-(2,4-diiodo-1H-imidazol-5-yl)ethan-1-amine: Contains iodine atoms instead of bromine.

Uniqueness

2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can lead to different interactions with biological targets and reagents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2,5-dibromo-histamine, and what critical reaction parameters influence yield?

Answer: Bromination of histamine derivatives typically involves controlled addition of brominating agents (e.g., Br₂ in n-pentane) under low temperatures (e.g., 273 K) to minimize side reactions. Key parameters include:

- Solvent selection : Non-polar solvents like n-pentane reduce unintended electrophilic substitutions .

- Reaction time : Extended reflux (e.g., 12 hours vs. 60 hours at room temperature) can shift product distribution toward dibromo derivatives by favoring thermodynamic control .

- Purification : Crystallization from n-hexane or ethanol/THF mixtures isolates high-purity products, as demonstrated in analogous tetraphenyl-dihydrofuran syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 2,5-dibromo-histamine's structure?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–Br ≈ 1.90–1.93 Å) and torsion angles (e.g., C6–C1–C2–C3 = −173.3°) to confirm regioselectivity . Orthorhombic space groups (e.g., P212121) and unit cell dimensions (a = 9.4301 Å, b = 9.4561 Å) provide crystallographic validation .

- NMR spectroscopy : 1H NMR aromatic proton shifts (δ 7.21–7.35 ppm) and 13C NMR signals for Br-substituted carbons (~113 ppm) are diagnostic .

Q. What safety protocols are essential when handling 2,5-dibromo-histamine in laboratory settings?

Answer: Based on brominated amine hazards:

- PPE : Nitrile gloves, goggles, and fume hoods to prevent skin/eye contact (H315, H318) and inhalation (H335) .

- Emergency response : Immediate eye irrigation (P305+P351+P338) and skin decontamination with soap/water (P302+P352) .

- Storage : Sealed containers in ventilated areas (P403+P233) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 2,5-dibromo-histamine across different assay systems?

Answer: Discrepancies may arise from receptor subtype specificity or assay conditions. Methodological solutions include:

- Standardized dose-response curves : Use guinea pig atrial assays (e.g., chronotropic effects measured at 37°C in oxygenated Tyrode's solution) to ensure reproducibility .

- Antagonist validation : Calculate dissociation constants (KB) via Furchgott’s method or pA2 values using Arunlakshana-Schild plots to confirm receptor engagement .

- Stability testing : Employ capillary electrophoresis (e.g., Tris-borate buffer, pH 8.3) to verify compound integrity during assays .

Q. What computational approaches are suitable for predicting the conformational stability and receptor binding of 2,5-dibromo-histamine?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict NMR shifts (e.g., imidazole ring protons) and compare with experimental data .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., TIP3P water model) to identify dominant conformers and hydrogen-bonding patterns .

- Docking studies : Map Br substituent interactions with histamine receptor residues (e.g., H2-receptor Glu169) to rationalize activity differences vs. clonidine derivatives .

Q. How do intermolecular interactions (e.g., halogen bonding) influence the crystallographic packing of 2,5-dibromo-histamine?

Answer:

- Br···Br contacts : Analyze distances (e.g., 3.5–3.7 Å) and angles (≈90°) to identify Type II halogen bonds, which stabilize 3D networks .

- C–H⋯H interactions : Use Hirshfeld surface analysis to quantify weak hydrogen bonds (e.g., 2.2–2.5 Å) contributing to lattice energy .

- Packing diagrams : Visualize along crystallographic axes (e.g., a-axis) to assess how interactions propagate into supramolecular architectures .

Q. Methodological Notes

- Synthesis optimization : Vary bromination stoichiometry (1.5–2.0 eq Br₂) and monitor via TLC to minimize over-bromination .

- Data validation : Cross-reference SCXRD torsion angles (e.g., −173.3° for C6–C1–C2–C3) with DFT predictions to confirm computational models .

- Ethical considerations : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing studies on bioactive derivatives .

Properties

Molecular Formula |

C5H7Br2N3 |

|---|---|

Molecular Weight |

268.94 g/mol |

IUPAC Name |

2-(2,4-dibromo-1H-imidazol-5-yl)ethanamine |

InChI |

InChI=1S/C5H7Br2N3/c6-4-3(1-2-8)9-5(7)10-4/h1-2,8H2,(H,9,10) |

InChI Key |

NQQKPKMPNMXTBD-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C1=C(N=C(N1)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.